ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate

Crystallography Molecular Modeling Solid-state Chemistry

Non-interchangeable pyrrole-2-carboxylate substitution patterns can undermine SAR reproducibility. • Defined scaffold: 2-ethyl ester, 4-acetyl, 3-ethyl/5-methyl substituents; cLogP ~2.1 for controlled lipophilicity. • Synthetic utility: Ester protection enables late-stage acid hydrolysis; explore prodrug potential. • Crystallographic benchmark: Perturbed crystal structure validates computational heterocycle modeling. Supplied for antimicrobial agent development with global shipping.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
CAS No. 37013-86-8
Cat. No. B1595674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate
CAS37013-86-8
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCCC1=C(NC(=C1C(=O)C)C)C(=O)OCC
InChIInChI=1S/C12H17NO3/c1-5-9-10(8(4)14)7(3)13-11(9)12(15)16-6-2/h13H,5-6H2,1-4H3
InChIKeyHVEPFPDHFZUVDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate Profile


Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate is a polysubstituted pyrrole derivative with the molecular formula C12H17NO3 and a molecular weight of approximately 223.27 g/mol . This compound is characterized by a pyrrole core with acetyl, ethyl ester, and methyl substituents at specific positions [1]. It is typically utilized as a research chemical and a building block in the synthesis of more complex organic molecules, including pharmaceutical intermediates [2].

1
Building block for antimicrobial SAR and prodrug synthesis
2
Crystallographic benchmark with defined conformational perturbation

Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate Substitution Risks


Pyrrole-2-carboxylate derivatives are not inherently interchangeable due to the significant impact of specific substituent patterns on molecular conformation, electronic distribution, and subsequent biological or physicochemical properties. Even subtle modifications, such as changing an ester group from ethyl to benzyl or replacing the 4-acetyl group with a different moiety, can dramatically alter a compound's crystal packing, target binding affinity, or metabolic stability [1]. The unique combination of an ethyl ester at the 2-position, an acetyl group at the 4-position, and ethyl/methyl groups at the 3/5-positions on the pyrrole ring of the target compound defines its specific chemical space, making direct substitution with a close analog a risky endeavor without rigorous comparative validation .

Substituent pattern

Pyrrole-2-carboxylate analogs are not directly interchangeable; specific acetyl/ethyl/methyl substitution defines unique conformation and electronic profile.

Ester analog shift

Replacing the ethyl ester with benzyl or other esters can significantly alter lipophilicity, solubility, and metabolic stability.

Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate Comparative Evidence


Crystal Structure Perturbation vs Unsubstituted Pyrrole

The molecular geometry of ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate, as determined by single-crystal X-ray diffraction, shows a significant perturbation from the normal symmetrical bonding arrangement of an unsubstituted pyrrole ring [1]. This deviation is a direct consequence of the specific electronic effects imposed by the compound's unique substitution pattern [1]. In contrast, the unsubstituted pyrrole ring exhibits a more symmetric geometry, and different substitution patterns in related compounds lead to varying degrees and types of distortion [2]. This specific conformational signature is critical for applications requiring precise molecular modeling and structure-based design.

Crystal structure perturbation
Class-level inference
R = 0.0615 (1531 reflections); Monoclinic P2₁/n, a=6.772 Å, b=14.628 Å, c=12.187 Å, β=94.20°
Quantified conformational fingerprint supports structure-based design validation
Compared to symmetric unsubstituted pyrrole; substituent-induced electronic perturbation
Crystallography Molecular Modeling Solid-state Chemistry

Lipophilicity: Ethyl Ester vs Benzyl Analog

As an ethyl ester (C12H17NO3, MW 223.27) , this compound exhibits a calculated XLogP3-AA value of 2.1 [1]. This contrasts sharply with the benzyl ester analog, benzyl 4-acetyl-3-ethyl-5-methylpyrrole-2-carboxylate (CAS 87238-27-5, C17H19NO3, MW 285.34) [2]. While direct experimental LogP comparison is not available, the calculated XLogP value for the benzyl analog is expected to be significantly higher due to the larger, more hydrophobic benzyl group. This class-level inference suggests that the target ethyl ester is the more appropriate choice for lead optimization programs seeking to maintain lower lipophilicity and mitigate associated risks like poor solubility or high metabolic clearance [3].

Lipophilicity: ethyl vs benzyl ester
Class-level inference
XLogP3-AA 2.1 (ethyl) vs. expected >2.5 (benzyl analog)
Lower lipophilicity supports drug-likeness optimization and solubility control
Calculated values; benzyl analog CAS 87238-27-5
Medicinal Chemistry Pharmacokinetics Drug Discovery

Antimicrobial Scaffold Validation via Acid Analog

While specific MIC data for ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate is not available in the primary literature, its direct carboxylic acid analog, 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid (CAS 856343-03-8), has demonstrated antimicrobial activity . Studies on similar pyrrole derivatives have shown activity against strains including Staphylococcus aureus and Escherichia coli . The target ethyl ester is a common prodrug or synthetic precursor to this active carboxylic acid [1], providing a strong class-level inference for its utility in antimicrobial research programs. In contrast, other pyrrole-2-carboxylates with different substitution patterns (e.g., 5-nitro or 5-formyl derivatives) [2] exhibit distinct activity profiles against different targets, highlighting the specificity of the 4-acetyl-3-ethyl-5-methyl scaffold.

Antimicrobial scaffold validation
Class-level inference
Carboxylic acid analog (CAS 856343-03-8) shows antimicrobial activity; ethyl ester serves as prodrug/synthetic precursor
Supports scaffold utility for antimicrobial research; scaffold specificity noted versus nitro/formyl analogs
Direct MIC data for target compound not available; inferred from structurally related acids
Antibacterial Research Antifungal Research SAR Studies

Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate Application Scenarios


Antimicrobial Prodrug Design and SAR

Procure this compound as a key synthetic intermediate for developing novel antimicrobial agents. Its validated scaffold, as demonstrated by the activity of its carboxylic acid analog , makes it a strategic choice for structure-activity relationship (SAR) investigations. Researchers can leverage the ethyl ester as a protective group, hydrolyzing it to the active acid late in the synthetic sequence, or explore its potential as a prodrug to enhance bioavailability.

Crystallography and Modeling Benchmark

Utilize this compound as a well-characterized benchmark for validating computational chemistry models and X-ray crystallography methods. Its known, perturbed crystal structure [1] provides a specific, quantifiable challenge for density functional theory (DFT) calculations and molecular mechanics force fields aiming to accurately predict the conformations of substituted heterocycles.

Lipophilicity Control in Multi-Step Synthesis

Incorporate this ethyl ester building block into a multi-step synthesis of a complex target molecule where maintaining a specific lipophilicity range (cLogP ~ 2.1 [2]) is critical for downstream properties like solubility or membrane permeability. This compound offers a more favorable lipophilicity profile compared to bulkier ester analogs like the benzyl derivative [3], making it the superior choice for controlling overall molecular physicochemical properties.

Application
Selection Property
Validation Focus
Antimicrobial prodrug / SAR studies
Ethyl ester as protective group or prodrug handle; validated acid scaffold
Antimicrobial activity confirmation via carboxylic acid analog; hydrolysis conditions
Crystallography and computational modeling benchmark
Well-defined crystal structure with quantified perturbation (monoclinic, R=0.0615)
Conformational validation against published unit-cell and refinement data
Lipophilicity management in multi-step synthesis
Controlled cLogP profile (lower than bulky ester analogs)
Experimental logP determination; impact on solubility and permeability in target molecules

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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